molecular formula C15H16Si B034305 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene CAS No. 104784-51-2

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

Cat. No.: B034305
CAS No.: 104784-51-2
M. Wt: 224.37 g/mol
InChI Key: WATBCTJRCLNXNF-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is an organic compound that features a naphthyl group attached to an acetylene moiety, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene typically involves the coupling of 1-naphthylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylene moiety to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Naphthyl ketones, naphthyl carboxylic acids.

    Reduction: Naphthyl alkenes, naphthyl alkanes.

    Substitution: Various naphthyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetylene: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.

    Trimethyl(1-naphthyl)silane: Contains a similar naphthyl group but lacks the acetylene moiety, leading to different reactivity and applications.

    1-Naphthylamine: Contains an amino group instead of the acetylene and trimethylsilyl groups, resulting in different chemical properties and uses.

Uniqueness

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is unique due to the presence of both the naphthyl and trimethylsilyl groups, which confer specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.

Properties

IUPAC Name

trimethyl(2-naphthalen-1-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATBCTJRCLNXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403302
Record name 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104784-51-2
Record name 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 50 g (0.241 mol) of 1-bromonaphthalene, 2.5 g (3.6 mmol) of bis(triphenylphosphine)palladium(II) dichloride and 0.68 g (3.6 mmol) of copper Iodide were dissolved in 500 ml of diisopropylamine in a 1 L 3-necked flask equipped with a stirrer, thermometer and reflux condenser. 35.6 g (0.362 mol) of trimethylsilyl acetylene was slowly dropped into the resulting mixture at room temperature. The reaction mixture was slowly heated to 80° C. and refluxed 12 hours. After the reaction was completed, the reaction mixture was cooled down to room temperature. The precipitated salt was filtered off, and the solvent was removed from the filtrate under a reduced pressure. The residue was dissolved in methylene chloride. The organic layer was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed, to obtain a liquid. The obtained liquid was purified by silica gel column chromatography using hexane as an eluent, to give a colorless viscous liquid. The liquid was recrystallized from ethanol to give white crystal in needle-shape. The white crystal was recovered and then sufficiently dried at room temperature, to give 48 g (88.9% yield) of the desired product having a melting point of 41-43° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Yield
88.9%

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